1,2-Diethoxyethane
Overview
Description
1,2-Diethoxyethane: is an organic compound with the molecular formula C6H14O2 . It is also known by other names such as ethylene glycol diethyl ether and diethyl cellosolve . This compound is a colorless liquid that is slightly soluble in water and miscible with many organic solvents. It is commonly used as a solvent in various chemical reactions and industrial applications due to its ability to dissolve a wide range of substances .
Mechanism of Action
Target of Action
1,2-Diethoxyethane, also known as Ethylene glycol diethyl ether , is an organic compound that is primarily used as a solvent in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it acts as a medium facilitating the interaction between reactants .
Mode of Action
As a solvent, this compound interacts with its targets (the reactants) by dissolving them, thereby increasing the rate of reaction by bringing the reactants closer together at a molecular level . This results in an increased frequency of collisions between reactant molecules, leading to a higher reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the chemical reaction it is facilitating. Instead, it provides an environment that allows the reactants to interact more efficiently .
Pharmacokinetics
As a solvent, it is likely to have high absorption and distribution rates due to its ability to dissolve in water, ethanol, and hydrocarbon solvents .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a solvent, it allows reactants to interact more efficiently, leading to a higher reaction rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solvent properties can be affected by temperature and pressure . Moreover, it should be stored in a cool place, away from heat sources and open flames, as it has a low flash point and is highly flammable .
Biochemical Analysis
Biochemical Properties
It is known that it can dissolve ethyl cellulose, polyvinyl acetate, polystyrene, and polymethyl methacrylate This suggests that 1,2-Diethoxyethane may interact with various biomolecules, potentially influencing their structure and function
Cellular Effects
It is known that this compound can influence cell function by interacting with various biomolecules It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with various biomolecules, potentially influencing their structure and function These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 123.5°C and a melting point of -74°C This suggests that it is stable under normal laboratory conditions
Dosage Effects in Animal Models
It is known that this compound has a LD50 of 2,440 mg/kg in guinea pigs and 4,390 mg/kg in rats This suggests that high doses of this compound may have toxic or adverse effects
Metabolic Pathways
It is known that this compound can dissolve various biomolecules , suggesting that it may be involved in various metabolic pathways
Transport and Distribution
It is known that this compound can dissolve various biomolecules , suggesting that it may be transported and distributed within cells and tissues via interaction with these biomolecules
Subcellular Localization
Given its ability to dissolve various biomolecules , it may be localized to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethoxyethane can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through distillation to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification reactions but on a larger scale. The process involves continuous feeding of ethylene glycol and ethanol into a reactor with an acid catalyst. The reaction mixture is then subjected to fractional distillation to separate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Ethylene glycol diacetate.
Reduction: Ethylene glycol.
Substitution: Various ethoxy-substituted derivatives.
Scientific Research Applications
1,2-Diethoxyethane is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions involving and .
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is used as a solvent in the formulation of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and coatings.
Comparison with Similar Compounds
1,2-Dimethoxyethane: , it is similar in structure but has methyl groups instead of ethyl groups.
Diethylene glycol diethyl ether: It has a longer ethylene glycol chain compared to 1,2-diethoxyethane.
Tetraethylene glycol dimethyl ether: It has multiple ethylene glycol units and is used in similar applications.
Uniqueness: this compound is unique due to its specific balance of solubility and reactivity. Its ethyl groups provide a different steric and electronic environment compared to similar compounds, making it suitable for specific reactions and applications .
Properties
IUPAC Name |
1,2-diethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDKZFUFMNSQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2, Array | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | CAMEO Chemicals | |
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Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
53609-62-4 | |
Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-ethoxy- | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID5025285 | |
Record name | Ethylene glycol diethyl ether | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | Ethylene glycol diethyl ether | |
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Boiling Point |
250.5 °F at 760 mmHg (NTP, 1992), 121.4 °C | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Flash Point |
95 °F (NTP, 1992), 95 °F (35 °C) (OPEN CUP), 35 °C o.c. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN WATER 2%; SOL IN OILS, Very soluble in acetone, benzene, ethyl ether, ethanol, In water, 8.37X10+4 mg/L at 25 °C, Solubility in water: moderate | |
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Density |
0.8484 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8484 g/cu m at 20 °C, Bulk density: 7 lb/gal at 20 °C, Relative density (water = 1): 0.85 | |
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Vapor Density |
4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air = 1), Relative vapor density (air = 1): 4.07 | |
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Vapor Pressure |
20 mmHg at 58.5 °F ; 40 mmHg at 85.5 °F (NTP, 1992), 9.4 [mmHg], 3.37 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |
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Color/Form |
Colorless liquid | |
CAS No. |
629-14-1 | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | Ethylene glycol diethyl ether | |
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Record name | Ethane, 1,2-diethoxy- | |
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Melting Point |
-101 °F (NTP, 1992), -74 °C | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3411 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.